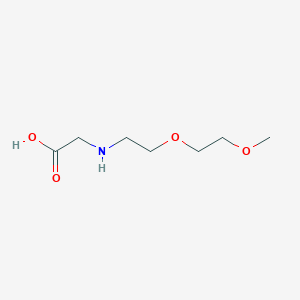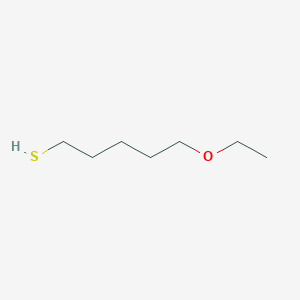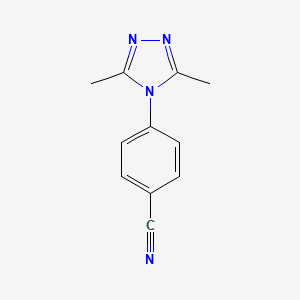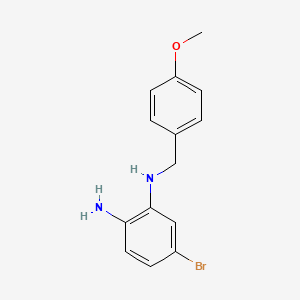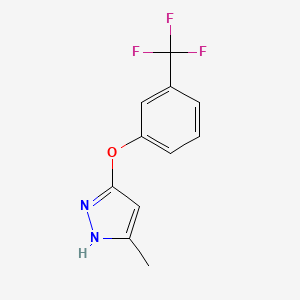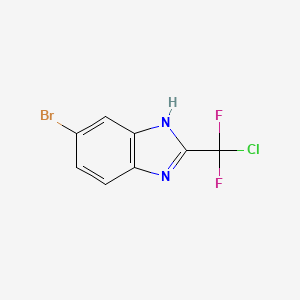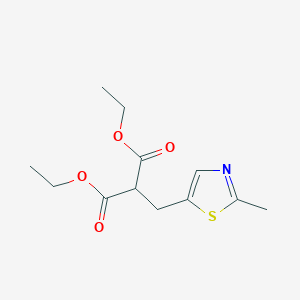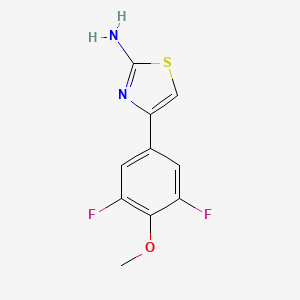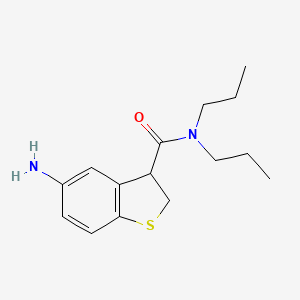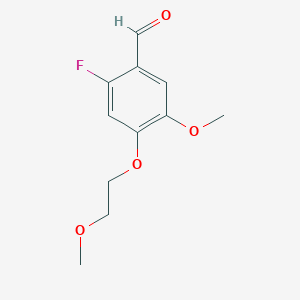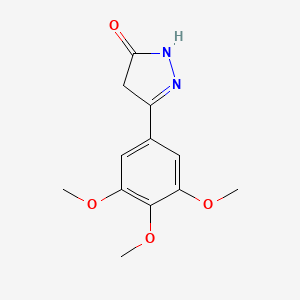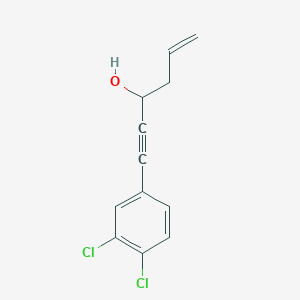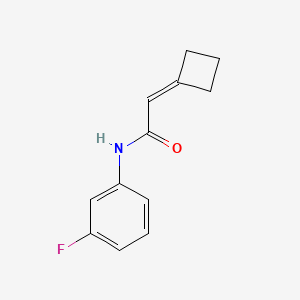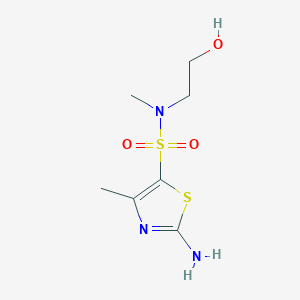![molecular formula C22H30O2Si B8442789 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol](/img/structure/B8442789.png)
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is an organic compound that features a tert-butyl-diphenylsilyl (TBDPS) protecting group attached to a hexenol backbone. This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol typically involves the reaction of 5-hexen-3-ol with tert-butyl-diphenylchlorosilane in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The TBDPS group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Fluoride sources like TBAF (Tetra-n-butylammonium fluoride) are used to remove the TBDPS group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is widely used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol exerts its effects is primarily through its role as a protecting group. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
- Tert-butyldimethylsilyl (TBDMS) ethers
- Triisopropylsilyl (TIPS) ethers
- Trimethylsilyl (TMS) ethers
Uniqueness: 1-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hexen-3-ol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom .
Properties
Molecular Formula |
C22H30O2Si |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxyhex-5-en-3-ol |
InChI |
InChI=1S/C22H30O2Si/c1-5-12-19(23)17-18-24-25(22(2,3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21/h5-11,13-16,19,23H,1,12,17-18H2,2-4H3 |
InChI Key |
IDINHWOHXYVGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


